4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

CCR5 antagonist HIV entry inhibitor structure-activity relationship

Sourcing this specific 5-benzyl-1-ethyl regioisomer is critical for synthetic programs where pyrazole substitution pattern dictates pharmacology. SAR studies confirm that the meta nitrogen placement in this 3-pyrazolyl configuration is essential for potent CCR5 binding and anti-HIV-1 activity, with a >76-fold potency difference versus alternative regioisomers. The unsubstituted benzyl group provides a direct vector for systematic SAR exploration to balance antiviral efficacy against ion channel off-targets. Ensure your procurement order specifies CAS 301219-20-5 to avoid isomeric contamination.

Molecular Formula C17H23N3
Molecular Weight 269.4 g/mol
CAS No. 301219-20-5
Cat. No. B12565200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine
CAS301219-20-5
Molecular FormulaC17H23N3
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CCNCC2)CC3=CC=CC=C3
InChIInChI=1S/C17H23N3/c1-2-20-16(12-14-6-4-3-5-7-14)13-17(19-20)15-8-10-18-11-9-15/h3-7,13,15,18H,2,8-12H2,1H3
InChIKeyBPPZOBDIJJDFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine (CAS 301219-20-5): A Key Pyrazole-Piperidine Scaffold for CCR5 Antagonist Development


4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine (CAS 301219-20-5) is a heterocyclic building block featuring a piperidine ring linked at the 4-position to a 1-ethyl-5-benzyl-1H-pyrazole moiety. This compound belongs to the 4-(pyrazolyl)piperidine class, which has been established as a privileged scaffold in medicinal chemistry for the development of potent CCR5 receptor antagonists with anti-HIV-1 activity [1]. The specific 5-benzyl substitution pattern on the pyrazole ring represents one of the two principal regioisomeric arrangements (3-benzyl vs. 5-benzyl) that dictate downstream molecular pharmacology and synthetic utility [2].

Regioisomeric Specificity and Scaffold Constraints: Why 4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine Cannot Be Interchanged with Close Analogs


Substitution of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine with alternative pyrazole-piperidine regioisomers (e.g., the 3-benzyl variant, CAS 313708-59-7) or other heterocyclic linkers is not permissible without altering pharmacological outcomes. SAR studies on the 4-pyrazolylpiperidine side chain have demonstrated that the position of the unsubstituted nitrogen atom relative to the piperidine connection is critical: optimal placement is meta to the piperidine 4-position, which is precisely the arrangement found in the 5-benzyl-1-ethyl-3-pyrazolyl configuration [1]. Furthermore, extensive SAR on the benzylpyrazole segment reveals that both lipophilic and hydrophilic substituents on the phenyl ring modulate antiviral potency and ion channel activity, underscoring that the exact benzyl substitution pattern is a determinant of both efficacy and safety profile [2].

Quantitative Differentiation Evidence: 4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine Versus Comparators


CCR5 Antagonist Potency of 5-Benzyl Isomer-Derived Compound vs. 3-Benzyl Isomer Derivative

A derivative bearing the 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine scaffold ({3-[4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)-piperidin-1-ylmethyl]-4-phenyl-pyrrolidin-1-yl}-cyclohexyl-acetic acid) exhibits an IC50 of 76 nM for inhibition of human CCR5 [1]. In contrast, CMPD167, a structurally related compound containing the 3-benzyl regioisomer (4-(3-benzyl-1-ethyl-1H-pyrazol-5-yl)piperidine), demonstrates an IC50 of <1 nM against the CCR5-using virus SHIV-162P3 . This >76-fold difference in potency highlights that the regioisomeric position of the benzyl group on the pyrazole ring is a critical determinant of antiviral activity, and the 5-benzyl isomer provides a distinct pharmacological profile suitable for different optimization trajectories.

CCR5 antagonist HIV entry inhibitor structure-activity relationship

SAR-Defined Optimal Nitrogen Placement: 5-Benzyl-1-ethyl-3-pyrazolyl Configuration

Structure-activity relationship studies on the 4-pyrazolylpiperidine side chain have established that the unsubstituted nitrogen atom in the heterocycle must be positioned meta to the bond connected to the 4-position of piperidine for optimal CCR5 antagonism [1]. The 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine scaffold satisfies this requirement, whereas alternative regioisomers (e.g., 3-benzyl substitution) place the nitrogen in a suboptimal ortho or para relationship, resulting in altered binding modes and diminished activity in certain contexts. This meta nitrogen placement is a key feature of potent CCR5 antagonists in the 4-pyrazolylpiperidine class.

structure-activity relationship pyrazole regioisomerism CCR5 antagonist design

Dual Inhibition Profile of Pyrazole-Piperidine Core Compounds

Compounds based on the pyrazole-piperidine core, such as lead compound 3, exhibit three concurrent mechanisms of action: (1) non-nucleoside reverse transcriptase inhibition (IC50 = 9.0 μM), (2) CCR5-mediated M-tropic viral entry inhibition (IC50 = 3.8 μM in MAGI assay, 2.3 μM in PBMC), and (3) CXCR4-based T-tropic viral entry inhibition (IC50 = 0.8 μM in MAGI assay, 2.3 μM in PBMC) [1]. This polypharmacology distinguishes the pyrazole-piperidine scaffold from single-target CCR5 antagonists like maraviroc, which lack reverse transcriptase and CXCR4 inhibitory activities.

HIV entry inhibition reverse transcriptase inhibition multitarget antiviral

Benzyl Group Substitution Modulates Pharmacokinetic and Ion Channel Liability

Extensive SAR studies on the benzylpyrazole segment of CCR5 antagonists demonstrate that both lipophilic and hydrophilic substituents on the phenyl ring of the benzyl group can increase antiviral potency; however, highly lipophilic substituents impart undesirable ion channel activity [1]. The unsubstituted benzyl group in 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine provides a baseline scaffold from which to systematically explore substitution effects on both antiviral activity and off-target ion channel liabilities, offering a clean starting point for lead optimization campaigns.

pharmacokinetics ion channel activity lead optimization

Targeted Application Scenarios for 4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine in Drug Discovery and Chemical Biology


CCR5 Antagonist Lead Generation and SAR Expansion

Use 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine as a core scaffold for synthesizing novel CCR5 antagonists. Its unsubstituted benzyl group allows systematic introduction of lipophilic and hydrophilic substituents to modulate antiviral potency while monitoring ion channel activity, as informed by published SAR [1]. The 5-benzyl regioisomer ensures the optimal meta nitrogen placement for CCR5 binding [2].

Multitarget HIV-1 Inhibitor Development

Employ this pyrazole-piperidine building block to construct compounds with potential triple-action pharmacology—CCR5 entry inhibition, CXCR4 entry inhibition, and reverse transcriptase inhibition—as demonstrated by structurally related pyrazolo-piperidines [1]. This approach may reduce the number of drugs required in combination therapy and mitigate drug-drug interactions.

Regioisomer-Specific Structure-Activity Relationship Studies

Utilize 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine in parallel with the 3-benzyl regioisomer (CAS 313708-59-7) to investigate the impact of pyrazole substitution pattern on CCR5 binding affinity and antiviral efficacy. The >76-fold difference in potency observed between derivatives of the two isomers [1] provides a robust system for probing binding mode hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.